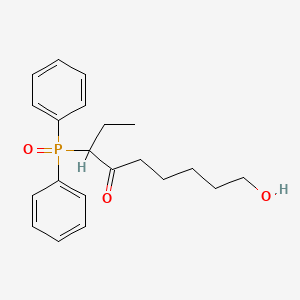
13-cis-N-(2-Hydroxyethyl)retinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-cis-N-(2-Hydroxyethyl)retinamide is a synthetic retinoid derivative of 13-cis-retinoic acid Retinoids are compounds derived from vitamin A and are known for their significant roles in cell growth, differentiation, and apoptosis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(2-Hydroxyethyl)retinamide typically involves the reaction of 13-cis-retinoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 13-cis-retinoic acid.
Reagent: 2-aminoethanol.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 13-cis-N-(2-Hydroxyethyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent retinoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Regeneration of 13-cis-retinoic acid.
Substitution: Formation of various substituted retinamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study retinoid chemistry and reactions.
Biology: Investigated for its role in cell differentiation and growth.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Wirkmechanismus
The mechanism by which 13-cis-N-(2-Hydroxyethyl)retinamide exerts its effects involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding, the compound modulates the transcription of genes involved in cell differentiation, growth, and apoptosis . This mechanism is crucial for its potential therapeutic effects in cancer treatment.
Similar Compounds:
- N-ethyl retinamide
- N-4-hydroxyphenyl retinamide
- All-trans-retinoic acid
Comparison:
- Toxicity: this compound exhibits comparatively less toxicity than its all-trans counterparts .
- Efficacy: It has shown promising results in inhibiting tumor growth and metastasis, making it a unique candidate for cancer therapy .
- Stability: The compound is relatively stable under physiological conditions, which is advantageous for therapeutic applications.
Eigenschaften
| 75686-05-4 | |
Molekularformel |
C22H33NO2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(2Z,4E,6E,8E)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO2/c1-17(8-6-9-18(2)16-21(25)23-14-15-24)11-12-20-19(3)10-7-13-22(20,4)5/h6,8-9,11-12,16,24H,7,10,13-15H2,1-5H3,(H,23,25)/b9-6+,12-11+,17-8+,18-16- |
InChI-Schlüssel |
JOSHOGBFUULHNI-OOGIHWIZSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCCO)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)


![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
